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7-Deaza-2'-deoxyinosine triphosphate - 136120-28-0

7-Deaza-2'-deoxyinosine triphosphate

Catalog Number: EVT-1206806
CAS Number: 136120-28-0
Molecular Formula: C11H16N3O13P3
Molecular Weight: 491.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-Deaza-2'-deoxyinosine triphosphate is a modified nucleotide analog of deoxyinosine triphosphate. This compound is notable for its unique structural characteristics that allow it to participate in various biochemical processes, particularly in DNA synthesis and sequencing. The modification involves the substitution of nitrogen at the 7-position of the purine base, which alters its base-pairing properties and enhances its stability in biochemical reactions.

Source

This compound can be synthesized from 7-deaza-2'-deoxyinosine through a series of phosphorylation steps, utilizing reagents such as phosphorous oxychloride to introduce phosphate groups. The resulting nucleotide analogs have been studied for their potential applications in molecular biology and genetics.

Classification

7-Deaza-2'-deoxyinosine triphosphate belongs to the class of nucleotides, specifically modified deoxynucleoside triphosphates. It is categorized as a nucleoside analog due to its structural modifications that affect its interaction with enzymes and nucleic acids.

Synthesis Analysis

Methods

The synthesis of 7-deaza-2'-deoxyinosine triphosphate typically involves the following steps:

  1. Synthesis of 7-deaza-2'-deoxyinosine: This initial step includes the modification of 2'-deoxyinosine by replacing the nitrogen atom at the 7-position with a carbon atom, which can be achieved through specific chemical reactions involving deamination processes.
  2. Phosphorylation: The next step involves the phosphorylation of 7-deaza-2'-deoxyinosine. This can be accomplished using phosphorous oxychloride as a phosphorylating agent, which facilitates the addition of phosphate groups to form the triphosphate structure.
  3. Purification: Following phosphorylation, purification techniques such as chromatography are employed to isolate the desired triphosphate product from unreacted materials and by-products.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of synthesized compounds.

Molecular Structure Analysis

Structure

The molecular structure of 7-deaza-2'-deoxyinosine triphosphate consists of three main components:

  1. Base: The modified purine base (7-deaza-2'-deoxyinosine) contributes to its unique properties.
  2. Sugar: The sugar moiety is a deoxyribose, which is essential for DNA incorporation.
  3. Phosphate Groups: The triphosphate group is crucial for energy transfer and enzyme interactions.

Data

The molecular formula for 7-deaza-2'-deoxyinosine triphosphate is C₁₀H₁₃N₅O₁₃P₃. Its molecular weight is approximately 357.24 g/mol. The structural modifications enhance its stability compared to natural nucleotides.

Chemical Reactions Analysis

Reactions

7-Deaza-2'-deoxyinosine triphosphate participates in several key reactions:

  1. Polymerization: It can be incorporated into DNA strands during polymerase-mediated synthesis, where it serves as a substrate for DNA polymerases.
  2. Base Pairing: Due to its modified base, it exhibits altered base-pairing properties, which can lead to unique hybridization behaviors in nucleic acid structures.

Technical Details

The compound's ability to incorporate into DNA allows it to be used in various applications such as polymerase chain reaction (PCR) and sequencing methods. Its reduced base-base interaction strength enables better resolution during these processes.

Mechanism of Action

Process

The mechanism of action for 7-deaza-2'-deoxyinosine triphosphate primarily involves its role as a substrate in DNA synthesis:

  1. Incorporation into DNA: When added to a reaction mixture containing DNA polymerase, it competes with natural deoxynucleoside triphosphates for incorporation into growing DNA strands.
  2. Stabilization: The modifications help stabilize the resulting DNA structure against degradation by nucleases.

Data

Studies have shown that using this nucleotide analog can improve read lengths in sequencing applications, making it beneficial for analyzing complex genomes and detecting mutations.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and common buffer solutions used in molecular biology applications.

Chemical Properties

  • Stability: Exhibits high stability under various storage conditions, with minimal degradation over time.
  • Reactivity: Reacts with DNA polymerases similarly to natural nucleotides but with altered kinetics due to its structural modifications.

Relevant Data or Analyses

Analytical methods such as high-performance liquid chromatography are often employed to assess purity and stability over time, confirming its suitability for laboratory use.

Applications

Scientific Uses

  1. Polymerase Chain Reaction: Utilized in PCR protocols to amplify specific DNA sequences while minimizing errors during amplification.
  2. Sequencing Technologies: Enhances sequencing accuracy and read lengths, especially in challenging templates like those containing high GC content or repetitive sequences.
  3. Mutation Detection: Useful in studies aimed at understanding genetic variations and their implications in diseases by providing clearer insights into base-pairing dynamics.
  4. Synthetic Biology: Employed in constructing synthetic genetic circuits where precise control over nucleotide incorporation is required.
Introduction to 7-Deaza-2'-deoxyinosine Triphosphate

7-Deaza-2'-deoxyinosine triphosphate (dITP) is a synthetic deoxyribonucleotide analog characterized by strategic atomic substitutions that confer unique biochemical properties. This molecule serves as a vital tool in molecular biology for studying nucleic acid interactions, DNA sequencing methodologies, and viral genome modification mechanisms. Its most distinctive biological role occurs in certain Campylobacter-infecting bacteriophages, where it replaces all deoxyguanosine triphosphate (dGTP) residues in the viral genome – a phenomenon representing one of nature’s most extreme examples of nucleotide substitution [3].

Chemical Identity and Structural Characteristics

Molecular Formula and Atomic Composition

The molecular formula of 7-deaza-2'-deoxyinosine triphosphate is C~11~H~16~N~3~O~13~P~3~, distinguishing it structurally and functionally from canonical nucleotides. This composition reflects the absence of a nitrogen atom at position 7 of the purine ring compared to deoxyguanosine triphosphate (dGTP) [1]. The compound exists as a lithium salt solution in its commercially available form, with its concentration typically determined spectrophotometrically at 257 nm [4].

Structural Modifications: 7-Deaza Substitution and Triphosphate Group

The defining structural modification in this analog is the replacement of the nitrogen atom at the 7-position of the purine ring with a carbon atom (7-deaza modification), coupled with a triphosphate group at the 5'-position of the 2'-deoxyribose sugar. This 7-deaza substitution fundamentally alters the hydrogen-bonding capacity of the base:

  • Elimination of Hoogsteen Bonding: The absence of N7 prevents hydrogen bonding interactions in the major groove of DNA, critical for specific protein-DNA recognition events [3] [7].
  • Reduced Base Stacking Stability: The modified electron distribution in the heterocyclic ring reduces hydrophobic stacking interactions compared to canonical purines [7].
  • Triphosphate Functionality: Like natural nucleotides, the triphosphate group enables enzymatic incorporation into DNA strands by DNA polymerases during replication or synthesis [3] [4].

Comparison with Canonical Deoxynucleotides (dGTP, dATP)

Table 1: Structural and Functional Comparison of 7-Deaza-2'-deoxyinosine Triphosphate with Canonical Nucleotides

CharacteristicdGTPdATP7-Deaza-2'-deoxyinosine TP
Base StructureGuanine (2-amino-6-oxo purine)Adenine (6-amino purine)Hypoxanthine (6-oxo purine analog with C7 replacing N7)
Molecular FormulaC~10~H~16~N~5~O~13~P~3~C~10~H~16~N~5~O~12~P~3~C~11~H~16~N~3~O~13~P~3~ [1]
Hydrogen BondingDonor/acceptor (N1, N2, O6, N7)Donor/acceptor (N1, N6, N7)Donor/acceptor (N1-H, O6); Lacks N7 [3] [7]
Enzymatic IncorporationTemplate-directed (pairs with C)Template-directed (pairs with T)Pairs with C (like dGTP/dATP analogs) [3]
Biological OccurrenceUniversal DNA componentUniversal DNA componentViral genomes only (specific bacteriophages) [3]

The analog exhibits base-pairing behavior similar to deoxyinosine, primarily forming stable pairs with cytosine. However, its pairing fidelity and efficiency differ from dGTP due to altered electronic properties and steric factors. Unlike dATP, which maintains the N7 position crucial for many enzyme-binding interactions, the 7-deaza modification disrupts such recognition motifs [3] [8].

Historical Development and Discovery

Early Synthesis Efforts and Key Publications

Initial chemical syntheses of 7-deaza-2'-deoxyinosine and related analogs focused on their potential as antiviral agents and tools for probing nucleic acid structure-function relationships. The foundational chemistry for synthesizing 7-deaza purines was established in the 1970s-1980s, with 7-deaza-2'-deoxyinosine triphosphate first synthesized as a stable analog resistant to enzymatic deamination. Early research demonstrated its ability to destabilize duplex DNA by interfering with hydrogen bonding and base stacking interactions [7]. Key publications by Loakes et al. explored its physicochemical properties and established its utility in nucleic acid biochemistry, particularly noting its non-canonical hydrogen-bonding patterns [7].

Evolution of Applications in Molecular Biology

The application spectrum of 7-deaza-2'-deoxyinosine triphosphate expanded significantly following two pivotal discoveries:

  • Overcoming Sequencing Challenges: Researchers observed that this analog could resolve compression artifacts in Sanger sequencing by reducing secondary structure formation in GC-rich regions, owing to its altered stacking properties [3] [7].
  • Bacteriophage Genome Modification: A landmark 2019 study demonstrated the complete replacement of dGTP with dITP in the genomes of Campylobacter jejuni-infecting Fletcherviruses (e.g., NCTC 12673, F336). This represented the first documented natural occurrence of 100% dG substitution in a biological system and explained the previously observed recalcitrance of these phage genomes to restriction enzyme digestion and PCR amplification [3].

Table 2: Evolution of Key Applications of 7-Deaza-2'-deoxyinosine Triphosphate

Time PeriodApplication DevelopmentSignificance
1980s-1990sSynthesis and in vitro characterizationEstablished biochemical properties and hydrogen bonding behavior [7]
1990s-2000sUse in sequencing technologiesImproved resolution of complex DNA secondary structures [7]
2019Discovery of natural incorporation in bacteriophagesExplained viral genome resistance to host defenses (100% dG replacement) [3]
PresentTool for studying DNA-protein interactions and viral evolutionExploration of DNA modification systems and novel antiviral strategies [3]

The 2019 discovery fundamentally transformed understanding of this molecule from a purely synthetic biochemical tool to a naturally occurring component of viral genomes. Researchers identified that Fletcherviruses induce the formation of modified cytoplasmic nucleotide pools during infection, generating dITP through prereplicative modification. Subsequent incorporation by viral DNA polymerases results in complete replacement of deoxyguanosine with deoxyinosine throughout the viral genome – a remarkable evolutionary adaptation to evade host restriction systems [3]. This natural mechanism mirrors the in vitro applications previously developed in molecular biology, validating the biological relevance of nucleotide analog engineering.

Properties

CAS Number

136120-28-0

Product Name

7-Deaza-2'-deoxyinosine triphosphate

IUPAC Name

[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(4-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate

Molecular Formula

C11H16N3O13P3

Molecular Weight

491.18 g/mol

InChI

InChI=1S/C11H16N3O13P3/c15-7-3-9(14-2-1-6-10(14)12-5-13-11(6)16)25-8(7)4-24-29(20,21)27-30(22,23)26-28(17,18)19/h1-2,5,7-9,15H,3-4H2,(H,20,21)(H,22,23)(H,12,13,16)(H2,17,18,19)/t7-,8+,9+/m0/s1

InChI Key

QLCZUJVRPNFETQ-DJLDLDEBSA-N

SMILES

C1C(C(OC1N2C=CC3=C2N=CNC3=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Synonyms

7-deaza-2'-deoxyinosine triphosphate

Canonical SMILES

C1C(C(OC1N2C=CC3=C2NC=NC3=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC3=C2NC=NC3=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

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